molecular formula C15H24N2O2 B1308497 Benzoic acid, 4-(octyloxy)-, hydrazide CAS No. 55510-49-1

Benzoic acid, 4-(octyloxy)-, hydrazide

Cat. No.: B1308497
CAS No.: 55510-49-1
M. Wt: 264.36 g/mol
InChI Key: QQWPLVSLXJSGMO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(octyloxy)-, hydrazide is an organic compound with the molecular formula C15H22N2O2 It is a derivative of benzoyl hydrazine, where the benzoyl group is substituted with an octoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(octyloxy)-, hydrazide typically involves the reaction of 4-octoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Octoxybenzoic acid+Hydrazine hydrate4-Octoxybenzoyl hydrazine+Water\text{4-Octoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Octoxybenzoic acid+Hydrazine hydrate→4-Octoxybenzoyl hydrazine+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(octyloxy)-, hydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.

Scientific Research Applications

Benzoic acid, 4-(octyloxy)-, hydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(octyloxy)-, hydrazide involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl hydrazine: Lacks the octoxy group, making it less hydrophobic.

    4-Methoxybenzoyl hydrazine: Contains a methoxy group instead of an octoxy group, affecting its solubility and reactivity.

    4-Ethoxybenzoyl hydrazine: Contains an ethoxy group, which is shorter than the octoxy group, influencing its physical and chemical properties.

Uniqueness

Benzoic acid, 4-(octyloxy)-, hydrazide is unique due to the presence of the long octoxy chain, which imparts distinct hydrophobic characteristics. This can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-octoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWPLVSLXJSGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401532
Record name 4-octoxybenzoyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55510-49-1
Record name 4-octoxybenzoyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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